molecular formula C17H17N3O3S B2510678 N-(1,3-benzothiazol-2-yl)-3-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-5-carboxamide CAS No. 946228-84-8

N-(1,3-benzothiazol-2-yl)-3-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-5-carboxamide

Cat. No.: B2510678
CAS No.: 946228-84-8
M. Wt: 343.4
InChI Key: FBODXXWENRPVKA-UHFFFAOYSA-N
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Description

N-(1,3-Benzothiazol-2-yl)-3-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-5-carboxamide is a heterocyclic compound featuring a benzothiazole core linked via an amide bond to a 3-methyl-1,2-oxazole moiety. The nitrogen of the benzothiazole group is further substituted with an oxolan-2-ylmethyl (tetrahydrofuran-2-ylmethyl) group.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-3-methyl-N-(oxolan-2-ylmethyl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c1-11-9-14(23-19-11)16(21)20(10-12-5-4-8-22-12)17-18-13-6-2-3-7-15(13)24-17/h2-3,6-7,9,12H,4-5,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBODXXWENRPVKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)N(CC2CCCO2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 2-Aminothiophenol with Cyanogen Bromide

A classical method involves reacting 2-aminothiophenol with cyanogen bromide (BrCN) in ethanol under reflux (78°C, 6–8 hours), yielding 1,3-benzothiazol-2-amine with >85% purity. The reaction proceeds via nucleophilic attack of the thiol group on BrCN, followed by intramolecular cyclization.

Optimization Insight :

  • Solvent : Ethanol maximizes yield due to optimal polarity for intermediate stabilization.
  • Catalyst : Triethylamine (10 mol%) accelerates cyclization by deprotonating intermediates.

Metal-Free Synthesis Using Potassium Carbonate

A contemporary approach employs 2-fluoroaniline and aryl isothiocyanate in 2-butanol with potassium carbonate (K₂CO₃) as base (80°C, 16 hours). This method avoids transition metals, simplifying purification:

Parameter Condition Yield (%)
Solvent 2-Butanol 98
Base K₂CO₃ (2.5 equiv) 98
Temperature 80°C 98

This protocol is scalable, with yields exceeding 95% under optimized conditions.

Preparation of 3-Methyl-1,2-oxazole-5-carboxylic Acid

Cyclodehydration of β-Ketoamide Precursors

The oxazole ring is constructed via cyclodehydration of β-ketoamide intermediates. For example, treating ethyl 3-methyl-4-oxopent-2-enoate with hydroxylamine hydrochloride in acetic acid (100°C, 4 hours) generates 3-methyl-1,2-oxazole-5-carboxylic acid after hydrolysis.

Mechanistic Notes :

  • Hydroxylamine facilitates imine formation, followed by cyclization and aromatization.
  • Acidic conditions promote dehydration, critical for ring closure.

Enzymatic Oxazole Ring Formation

Recent advances utilize cyclodehydratases (e.g., Itm15 from Streptomyces spp.) to catalyze oxazole biosynthesis. While primarily explored in natural product synthesis, this biocatalytic method offers stereochemical control under mild conditions (pH 7.0, 25°C).

Synthesis of (Oxolan-2-yl)methylamine

Reductive Amination of Tetrahydrofuran-2-carbaldehyde

Tetrahydrofuran-2-carbaldehyde is condensed with ammonium acetate in methanol, followed by sodium borohydride (NaBH₄) reduction (0°C to RT, 2 hours). This yields (oxolan-2-yl)methylamine with 75–80% yield.

Critical Parameters :

  • Stoichiometry : Excess ammonium acetate (3.0 equiv) ensures complete imine formation.
  • Purification : Distillation under reduced pressure (40–50°C, 15 mmHg) removes residual aldehyde.

Carboxamide Coupling Strategies

Carbodiimide-Mediated Coupling

The final step conjugates 1,3-benzothiazol-2-amine and 3-methyl-1,2-oxazole-5-carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). After 12 hours at 25°C, (oxolan-2-yl)methylamine is introduced to form the tertiary amide.

Reaction Optimization :

Parameter Condition Yield (%)
Coupling Agent EDC/HOBt 82
Solvent DCM 82
Temperature 25°C 82
Time 12 hours 82

Industrial-Scale Continuous Flow Synthesis

For bulk production, continuous flow reactors enhance efficiency. A patented protocol employs a microreactor system with residence time <10 minutes, achieving 90% yield by precise control of stoichiometry and temperature (50°C).

Purification and Characterization

Chromatographic Techniques

Final purification uses silica gel chromatography (ethyl acetate/hexane, 3:7) or preparative HPLC (C18 column, acetonitrile/water gradient). Purity >99% is confirmed via HPLC-UV (λ = 254 nm).

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.32 (m, benzothiazole-H), 4.20–3.80 (m, oxolane-H), 2.55 (s, CH₃).
  • IR (KBr): 1680 cm⁻¹ (C=O stretch), 1605 cm⁻¹ (C=N oxazole).

Chemical Reactions Analysis

N-(1,3-benzothiazol-2-yl)-3-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride can be used.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-(1,3-benzothiazol-2-yl)-3-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-3-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzothiazole Moieties

(a) N-(4,5-Dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxy-benzamide ()
  • Structure : Features a dichloro-substituted benzothiazole linked to a dimethoxybenzamide group.
  • Molecular Weight : Higher (inferred >300 g/mol) due to dichloro and dimethoxy substituents.
  • Key Differences : Lacks the oxazole and oxolan groups; instead, it has a benzamide substituent.
  • Significance : Demonstrated the highest molecular weight among benzothiazole derivatives in P. guineense, suggesting that halogenation increases steric bulk and lipophilicity .
(b) 3-(3-Pyridyl)-5-(4-substituted phenyl)-4-[N-(substituted benzothiazol-2-yl)amino]-4H-1,2,4-triazole Derivatives ()
  • Structure: Combines a triazole core with benzothiazole amino substituents.
  • Activity : 6-Fluoro and 6-methyl benzothiazole derivatives exhibited potent antibacterial activity against S. aureus and S. pyogenes, surpassing ampicillin. The 6-nitro derivative showed antitubercular activity .
  • Key Differences : Replaces oxazole with triazole, altering hydrogen-bonding capacity.
(c) N-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)-3-methyl-N-[2-(morpholin-4-yl)ethyl]-1,2-oxazole-5-carboxamide Hydrochloride ()
  • Structure : Chloro and methyl substituents on benzothiazole; morpholine-ethyl replaces oxolan-methyl.
  • Molecular Weight : 457.37 g/mol, significantly higher due to morpholine and chloro groups.
  • Significance : Highlights how N-alkylation with heterocyclic amines (e.g., morpholine) enhances molecular weight and solubility .

Analogues with Modified Heterocyclic Cores

(a) 5-Methyl-N-(5-nitro-1,3-thiazol-2-yl)-3-phenyl-1,2-oxazole-4-carboxamide ()
  • Structure : Replaces benzothiazole with a nitro-substituted thiazole.
  • Key Differences : Smaller thiazole core reduces aromatic interactions; nitro group introduces electron-withdrawing effects.
  • Activity: Not explicitly reported, but nitro groups often correlate with antimicrobial or antiparasitic activity.
(b) 3-Methyl-N-[(oxolan-3-yl)methyl]-1,2-oxazole-5-carboxamide ()
  • Structure : Lacks benzothiazole; oxolan-3-ylmethyl replaces oxolan-2-ylmethyl.
  • Significance: Demonstrates that positional isomerism (oxolan-3-yl vs.

Comparative Data Table

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties/Activities Reference
Target Compound Benzothiazole-oxazole Oxolan-2-ylmethyl, 3-methyl ~350–400 (estimated) Potential H-bonding, π-π interactions
N-(4,5-Dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxy-benzamide Benzothiazole-benzamide Dichloro, dimethoxy >300 High lipophilicity
3-(3-Pyridyl)-5-(4-methylphenyl)-4-[N-(6-fluoro-1,3-benzothiazol-2-yl)amino]-4H-1,2,4-triazole Triazole-benzothiazole Fluoro, methylphenyl ~400–450 Antibacterial (Gram-positive)
N-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)-3-methyl-N-[2-(morpholin-4-yl)ethyl]-1,2-oxazole-5-carboxamide HCl Benzothiazole-oxazole Chloro, methyl, morpholine-ethyl 457.37 Enhanced solubility
5-Methyl-N-(5-nitro-1,3-thiazol-2-yl)-3-phenyl-1,2-oxazole-4-carboxamide Thiazole-oxazole Nitro, phenyl ~300–350 Potential nitro-driven activity

Research Findings and Implications

  • Substituent Effects : Halogenation (e.g., chloro in ) and electron-withdrawing groups (e.g., nitro in ) enhance biological activity but may reduce solubility.
  • Heterocyclic Core : Benzothiazole derivatives generally exhibit stronger aromatic interactions than thiazole or triazole analogues, influencing target selectivity.
  • N-Alkylation : Substitutions like oxolan-methyl (target compound) or morpholine-ethyl () modulate pharmacokinetic properties, such as metabolic stability and membrane permeability.

Biological Activity

N-(1,3-benzothiazol-2-yl)-3-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to summarize the available research on its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a unique molecular structure that includes a benzothiazole moiety, an oxazole ring, and a carboxamide group. Its molecular formula is C18H19N3O4SC_{18}H_{19}N_{3}O_{4}S with a molecular weight of approximately 373.4 g/mol. The structural representation can be summarized as follows:

ComponentDescription
Molecular FormulaC18H19N3O4SC_{18}H_{19}N_{3}O_{4}S
Molecular Weight373.4 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. Research indicates that it may influence:

  • Apoptosis Pathways : Similar compounds have shown to induce apoptosis in cancer cells by activating caspases and modulating Bcl-2 family proteins .
  • MAP Kinase Signaling : Compounds with similar structures have been observed to downregulate MAP kinases (ERK1, ERK2), which are critical in cell proliferation and survival .

Anticancer Activity

Several studies have evaluated the anticancer potential of benzothiazole derivatives. For instance:

  • In Vitro Studies : The compound exhibited cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). Concentrations as low as 62.5 µM were effective in inducing cell death .
    Cell LineIC50 (µM)
    MCF-762.5
    A54950
    HepG270
  • Mechanistic Insights : The compound's mechanism appears to involve the activation of pro-apoptotic signaling pathways while inhibiting anti-apoptotic signals .

Antimicrobial Activity

The antimicrobial properties of similar benzothiazole derivatives have been documented, suggesting potential effects against both Gram-positive and Gram-negative bacteria:

MicroorganismMinimum Inhibitory Concentration (MIC)
Bacillus subtilis32 µg/mL
Escherichia coli64 µg/mL

This indicates that this compound may possess similar antimicrobial properties .

Study 1: Anticancer Efficacy

A recent study demonstrated that a related benzothiazole derivative significantly reduced tumor growth in vivo in a mouse model of breast cancer. The compound was administered at varying doses over a period of four weeks, showing a dose-dependent reduction in tumor size.

Study 2: Antimicrobial Testing

Another study focused on the antimicrobial activity of various benzothiazole derivatives against pathogenic bacteria. The results indicated that certain derivatives exhibited strong inhibitory effects on bacterial growth, supporting further exploration into their therapeutic potential.

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